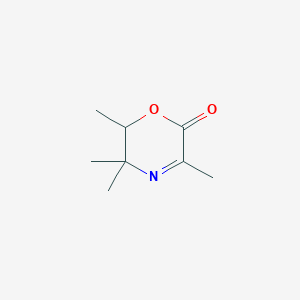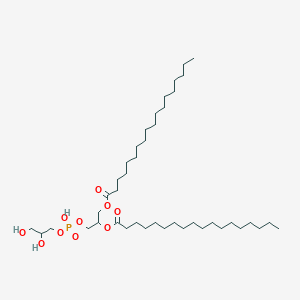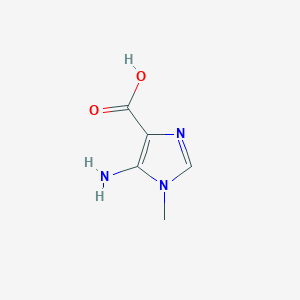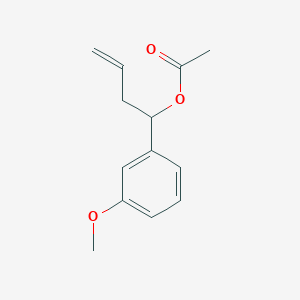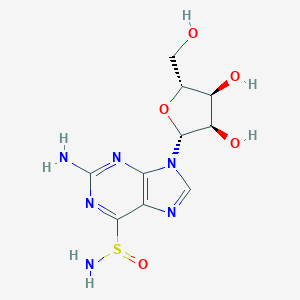![molecular formula C12H18O5S B054451 [4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate CAS No. 114991-27-4](/img/structure/B54451.png)
[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate: is a chemical compound with the molecular formula C12H18O5S It is known for its unique structure, which includes a phenyl ring substituted with hydroxy and sulfate groups, as well as two isopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate typically involves the sulfonation of 4-hydroxy-3,5-di(propan-2-yl)phenol. The reaction is carried out using sulfuric acid or chlorosulfonic acid as sulfonating agents. The process involves the following steps:
Starting Material: 4-Hydroxy-3,5-di(propan-2-yl)phenol.
Sulfonation: The phenol is treated with sulfuric acid or chlorosulfonic acid under controlled temperature conditions.
Isolation: The resulting product is isolated and purified through crystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, concentration, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The sulfate group can be reduced to yield the corresponding phenol.
Substitution: The hydrogen sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Phenols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate: has several applications in scientific research:
Biology: Studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate involves its interaction with molecular targets through its hydroxy and sulfate groups. These functional groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate: can be compared with other similar compounds, such as:
4-Hydroxy-3,5-di(propan-2-yl)phenol: Lacks the sulfate group, making it less reactive in certain chemical reactions.
4-Hydroxy-3,5-di(propan-2-yl)benzoic acid: Contains a carboxylic acid group instead of a sulfate group, leading to different reactivity and applications.
4-Hydroxy-3,5-di(propan-2-yl)benzaldehyde: Contains an aldehyde group, which significantly alters its chemical behavior and applications.
The uniqueness of This compound lies in its combination of hydroxy and sulfate groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
[4-hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5S/c1-7(2)10-5-9(17-18(14,15)16)6-11(8(3)4)12(10)13/h5-8,13H,1-4H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAQPQOYAJQIAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301177908 |
Source


|
| Record name | 1,4-Benzenediol, 2,6-bis(1-methylethyl)-, 4-(hydrogen sulfate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301177908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114991-27-4 |
Source


|
| Record name | 1,4-Benzenediol, 2,6-bis(1-methylethyl)-, 4-(hydrogen sulfate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114991-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediol, 2,6-bis(1-methylethyl)-, 4-(hydrogen sulfate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301177908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
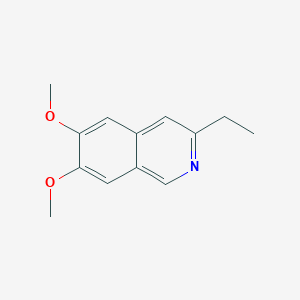
![3-Oxatetracyclo[5.2.2.01,6.02,4]undecane](/img/structure/B54370.png)
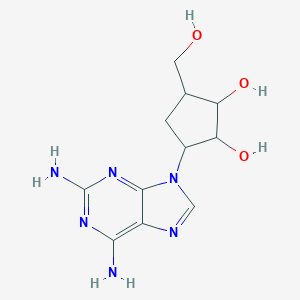

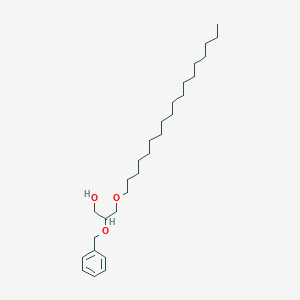
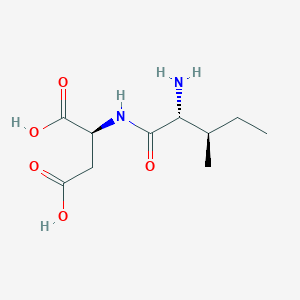
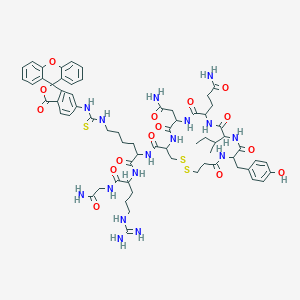
![5-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B54385.png)
![6H-Pyrrolo[2,3-f]benzothiazol-6-one,2-amino-5,7-dihydro-7-methyl-(9CI)](/img/structure/B54387.png)
